molecular formula C8H7N3O B3320785 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 1263059-02-4

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B3320785
CAS No.: 1263059-02-4
M. Wt: 161.16 g/mol
InChI Key: KYWSVSMGCCNXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic aromatic organic compound with the chemical formula C8H7N3O and a molecular weight of 161.16 g/mol. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclocondensation reactions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

    Reduction: 6-Methylpyrazolo[1,5-a]pyrimidine-3-methanol.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Uniqueness

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to its aldehyde functional group, which allows for diverse chemical modifications and reactions. This versatility makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

6-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-2-9-8-7(5-12)3-10-11(8)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWSVSMGCCNXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212078
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxaldehyde, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263059-02-4
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxaldehyde, 6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263059-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxaldehyde, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Reactant of Route 2
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Reactant of Route 5
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.